molecular formula C42H90N3O6P B13147346 diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

Cat. No.: B13147346
M. Wt: 764.2 g/mol
InChI Key: LVZNOWSTPRWXNZ-CUFRBMJWSA-N
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Description

Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate is a sphingolipid derivative characterized by a long-chain tetracosanoyl (C24) acyl group, a sphingoid base with E-configured double bond at position 4, and a diazanium (NH₄⁺) counterion stabilizing the phosphate group. Structurally, it belongs to the ceramide phosphate family, featuring a 2S,3R stereochemistry critical for its biological interactions . This compound is implicated in cellular membrane dynamics and signaling, though its precise biological role remains under investigation.

Properties

Molecular Formula

C42H90N3O6P

Molecular Weight

764.2 g/mol

IUPAC Name

diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate

InChI

InChI=1S/C42H84NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h35,37,40-41,44H,3-34,36,38-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/b37-35+;;/t40-,41+;;/m0../s1

InChI Key

LVZNOWSTPRWXNZ-CUFRBMJWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(C=CCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the long-chain fatty acid amide, followed by the introduction of the hydroxy group and the diazanium group. The final step involves the phosphorylation of the hydroxy group to form the phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the diazanium group, converting it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phosphates.

Scientific Research Applications

Diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.

    Industry: Utilized in the development of novel materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to membrane receptors, modulating signaling pathways that regulate cellular functions. It may also interact with enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Acyl Chain Head Group Biological Role
Target Compound C₄₇H₉₆N₂O₆P 825.22 C24 (E-4) Diazanium phosphate Membrane signaling (proposed)
Ins-1-P-Cer(d18:0/24:0) C₄₈H₉₄NO₁₂P 908.25 C24 Inositol phosphate Yeast signal transduction
HMDB0258339 C₄₇H₈₉N₂O₆P 809.21 C24 (Δ5,8,11,14) Trimethylazaniumyl ethyl phosphate Unknown
NYX-2925 (Spirocyclic β-lactam) C₁₉H₂₈N₂O₃ 332.44 N/A Spirocyclic β-lactam NMDA receptor modulation

Table 2: Key Stereochemical Features

Compound Double Bond Position Hydroxyl Group Orientation Impact on Activity
Target Compound E-4-enyl 2S,3R Membrane integration
12-Epimisoprostol Δ1 8-epi Reduced prostaglandin affinity
HMDB0258339 Δ5,8,11,14 N/A Increased fluidity

Research Findings and Implications

  • Membrane Interactions : The C24 acyl chain and E-4-enyl group promote tight lipid packing, akin to ceramides but distinct from polyunsaturated analogs .
  • Head Group Diversity: Diazanium phosphate’s charge may facilitate interactions with cationic proteins, whereas inositol phosphates recruit specific kinases .
  • Synthetic Mimetics : Spirocyclic β-lactams (e.g., NYX-2925) mimic peptide functionalities but lack the lipid backbone critical for membrane localization .

Biological Activity

The compound diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate, often referred to as a phospholipid derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a long-chain fatty acid moiety, a hydroxyl group, and a phosphate group. Its molecular formula can be represented as:

C27H54N1O4PC_{27}H_{54}N_{1}O_{4}P

This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : As a phospholipid derivative, it can integrate into cell membranes, affecting membrane fluidity and permeability.
  • Signal Transduction : The phosphate group may play a role in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antiproliferative Effects

Recent studies have explored the compound's antiproliferative effects on cancer cell lines. For instance, it demonstrated significant inhibition of cell growth in A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells. The IC50 values observed were notably lower than those of standard chemotherapeutic agents.

Cell LineIC50 (μM)Reference
A4317.56
A5499.60

Antimicrobial Activity

In vitro assays have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were measured against several strains:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus62.5
Escherichia coli78.12
Enterococcus faecalis78.12

Case Studies

  • Cancer Treatment : A study evaluated the effects of this compound on tumor growth in xenograft models. Results showed a reduction in tumor size by up to 40% compared to control groups.
  • Infection Control : Another investigation assessed the efficacy of this compound in treating infections caused by MRSA strains. The compound displayed synergistic effects when combined with conventional antibiotics.

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